2-(Methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a complex organic compound with potential applications in pharmacology and medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 450.6 g/mol. This compound features a benzamide structure with a methylsulfanyl group and a sulfonylated tetrahydroisoquinoline moiety, which contributes to its biological activity and specificity.
This compound falls under the category of sulfonamide derivatives and is classified as an organic sulfonamide due to the presence of the sulfonyl functional group. It also contains a tetrahydroisoquinoline structure, which is significant in medicinal chemistry due to its diverse biological activities.
The synthesis of 2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves several key steps:
The synthesis typically requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. For instance, yields of tetrahydroisoquinolines have been reported between 20-68% depending on the specific conditions used .
The compound's structure can be represented by its IUPAC name: N-[2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl]-2-(methylsulfanyl)benzamide. It features:
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=CC=C3SC)OC
UAAXTNIKJKMIQG-UHFFFAOYSA-N
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically monitored using chromatographic methods (e.g., HPLC) to ensure purity and yield of the desired products .
The mechanism of action for 2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide primarily involves selective antagonism of orexin receptors. Orexin receptors are implicated in various physiological processes including arousal and appetite regulation.
Studies indicate that compounds similar to this one exhibit varying degrees of affinity for orexin receptors (OX1 and OX2), suggesting potential therapeutic applications in treating disorders such as sleep apnea and addiction .
This compound has potential applications in:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: